8-Methoxyquinolin-2-amine

Description

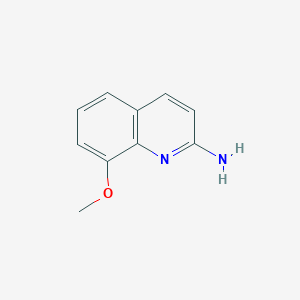

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXFKGCLUAFLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624077 | |

| Record name | 8-Methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104090-86-0 | |

| Record name | 8-Methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxyquinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 8 Methoxyquinolin 2 Amine

Reactions at the Amino Functionality (C-2 Position)

The amino group at the C-2 position is a primary site for various chemical modifications, enabling the synthesis of a diverse range of derivatives.

Acylation and Amidation Reactions of 8-Methoxyquinolin-2-amine

The amino group of this compound readily undergoes acylation and amidation reactions to form the corresponding amides. These reactions are fundamental in synthetic organic chemistry for creating amide bonds, which are prevalent in many biologically active molecules. researchgate.net The process typically involves reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated by a coupling agent. scispace.com

For instance, the acylation of similar aminoquinoline structures has been successfully achieved using various carboxylic acids in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org These reactions are often carried out in solvents like tetrahydrofuran (B95107) (THF) to ensure good solubility and facilitate purification. semanticscholar.org

Detailed research on the chemoselective acylation of a related compound, 2-amino-8-quinolinol, highlights the factors influencing whether acylation occurs at the amino or the hydroxyl group. While carbodiimide-mediated coupling with many carboxylic acids tends to favor ester formation at the C8-hydroxyl group, specific conditions can be tailored to achieve selective amidation at the C2-amino group. semanticscholar.org For example, using anionic nucleophiles generated from the starting material with strong bases like sodium hydride, followed by treatment with less reactive acyl donors like acyl imidazolides, can direct the reaction towards the desired C2-amide. semanticscholar.org

Table 1: Examples of Acylation and Amidation Reactions on Aminoquinolines

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product Type | Reference |

| 2-amino-8-quinolinol | 4-methoxybenzoic acid | EDCI, DMAP | C8-ester (major) | semanticscholar.org |

| 2-amino-8-quinolinol | N-heteroaromatic acids | EDCI, DMAP | C2-amide | semanticscholar.org |

| 2-amino-8-quinolinol anion | Acyl imidazolides | NaH | C2-amide | semanticscholar.org |

| 2-tert-Butyl-5-alkoxy-6-methoxy-8-quinolinamines | N-α-Boc-protected amino acids | DCC | Protected amino acid derivatives | acs.org |

This table is illustrative and based on reactions of similar aminoquinoline structures.

Nucleophilic Substitution Reactions Involving the Amine Group

The amino group at the C-2 position can act as a nucleophile in substitution reactions. While direct nucleophilic substitution on the amine itself is less common, the amine functionality enables further reactions. For example, it can be a precursor for the synthesis of more complex heterocyclic systems.

Research on related quinoline (B57606) compounds has shown that the amino group can participate in multi-component reactions, such as the Ugi-azide reaction, to create tetrazole derivatives. mdpi.com In these reactions, the amine, an aldehyde, an isocyanide, and an azide (B81097) source combine to form a new heterocyclic ring system attached to the quinoline core. mdpi.com

Derivatization via Condensation Reactions and Linker Incorporation

The amino group of this compound is a key handle for derivatization through condensation reactions and the incorporation of linkers. researchgate.net These modifications are instrumental in developing new compounds with tailored properties for various applications, including pharmaceuticals. acs.orgacs.org

Condensation reactions with aldehydes and ketones can lead to the formation of Schiff bases, which can be further reduced to stable secondary amines. This approach allows for the introduction of a wide variety of substituents.

The incorporation of linkers is another important strategy. For example, 8-aminoquinolines have been conjugated with amino acids to create novel anti-infective agents. acs.orgacs.org This is typically achieved by reacting the aminoquinoline with a protected amino acid in the presence of a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC). acs.org The choice of the linker and the conjugated moiety can significantly impact the biological activity of the final compound. mdpi.com

Reactivity of the Methoxy (B1213986) Group (C-8 Position)

The methoxy group at the C-8 position also influences the chemical reactivity of the molecule, although it is generally less reactive than the amino group.

Chemical Transformations and Potential Cleavage Reactions

The methoxy group can undergo demethylation to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. researchgate.net This transformation is typically achieved under harsh acidic conditions, for example, by using hydrobromic acid (HBr). researchgate.net The resulting 8-hydroxyquinoline scaffold is a well-known metal ion chelator with a broad spectrum of pharmacological applications. scispace.comnih.gov

In some cases, the demethylation of methoxyquinolines can be accompanied by other reactions. For instance, the demethylation of 6(8)-methoxy-2,4,5-tris(dimethylamino)quinolines with 48% HBr led to the nucleophilic substitution of the 4-dimethylamino group and the formation of quinolones. researchgate.net However, using a different reagent like boron tribromide (BBr3) with the 8-methoxy derivative resulted in the selective demethylation to form 8-hydroxy-2,4,5-tris(dimethylamino)quinoline. researchgate.net

Reactivity of the Quinoline Ring System

The quinoline ring itself is an aromatic heterocyclic system that can undergo various reactions, primarily electrophilic aromatic substitution. The positions on the ring most susceptible to substitution are influenced by the existing substituents. The electron-donating amino and methoxy groups generally direct incoming electrophiles to the 5- and 7-positions of the quinoline ring.

Furthermore, the quinoline ring can participate in coupling reactions. For example, bromo-substituted quinolines are versatile substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds. The quinoline ring can also be oxidized to form N-oxide derivatives.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system's reactivity towards electrophilic and nucleophilic attack is a cornerstone of its chemical character. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, while the benzene (B151609) ring remains comparatively electron-rich. gcwgandhinagar.com This electronic disparity governs the preferred sites of substitution.

Electrophilic Aromatic Substitution:

In general, electrophilic aromatic substitution (SEAr) on the quinoline ring preferentially occurs on the more electron-rich benzene ring, typically at positions 5 and 8. gcwgandhinagar.com The presence of activating groups, which donate electron density to the ring, can further enhance the rate of these reactions. wikipedia.org In the case of this compound, both the methoxy (-OCH3) and amino (-NH2) groups are strong activating groups. ucalgary.ca

The -NH2 group is a powerful ortho, para-director, while the -OCH3 group also directs incoming electrophiles to the ortho and para positions. ucalgary.ca Given their respective locations on the quinoline core of this compound, their combined influence directs electrophilic attack towards specific positions on the carbocyclic ring. However, the basicity of the amino group can lead to complications in reactions carried out in acidic conditions, as it can be protonated, forming a deactivating -NH3+ group. ucalgary.ca To circumvent this, the amino group is often protected, for instance, by converting it to an amide. ucalgary.ca

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. wikipedia.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Quinolines

| Substituent | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Quinoline | Nitrating mixture | 5-nitroquinoline and 8-nitroquinoline | gcwgandhinagar.com |

| Quinoline | Sulfonation at 220°C | Quinoline-8-sulfonic acid | gcwgandhinagar.com |

| Quinoline | Sulfonation at 300°C | Quinoline-6-sulfonic acid | gcwgandhinagar.com |

| 8-Substituted Quinoline Derivatives | Trihaloisocyanuric acid | C5-halogenated product | rsc.org |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically occurs on the electron-deficient pyridine ring, with positions 2 and 4 being the most susceptible. gcwgandhinagar.com The presence of electron-withdrawing groups enhances the reactivity towards nucleophiles. libretexts.orglibretexts.org While the methoxy and amino groups in this compound are generally activating, the inherent electron deficiency of the pyridine ring still allows for nucleophilic attack, particularly if a good leaving group is present at the 2- or 4-position.

A common mechanism for SNAr is the addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.org In some cases, demethylation of methoxy groups in polysubstituted quinolines with strong acids like HBr can lead to nucleophilic substitution of other groups on the ring. researchgate.net

Oxidation and Reduction Pathways of the Quinoline Framework

The quinoline ring system can undergo both oxidation and reduction reactions, which can be influenced by the nature and position of substituents.

Oxidation:

Oxidation of the quinoline ring often leads to the cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). gcwgandhinagar.comvedantu.com This transformation is typically achieved using strong oxidizing agents like potassium permanganate. vedantu.com The presence of the methoxy group in this compound can be susceptible to oxidation, potentially leading to N-oxide derivatives. evitachem.com The amino group can also be oxidized. The selective oxidation of secondary amines to nitrones using hydrogen peroxide has been reported, highlighting the potential for selective transformations within the molecule. acs.org

Reduction:

Reduction of the quinoline ring system can lead to a variety of products depending on the reducing agent and reaction conditions. Catalytic hydrogenation can reduce the pyridine ring to afford a tetrahydroquinoline. wikipedia.org For instance, quinoline can be reduced to decahydroquinoline (B1201275) in the presence of tin and hydrochloric acid. vedantu.com The specific reduction of the nitro group to an amino group is a common transformation in the synthesis of aminoquinolines. mdpi.commnstate.edu

C-H Functionalization, including Chalcogenation, of Quinoline Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex molecules like quinoline derivatives. mdpi.com This approach avoids the need for pre-functionalized starting materials.

Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving site-selective C-H activation. mdpi.comnih.govacs.org The nitrogen atom in the quinoline ring can act as a directing group, facilitating C-H activation at specific positions. For example, rhodium complexes have been shown to selectively activate the C-H bond at the 2-position of the quinoline ring. nih.gov The position of substituents on the quinoline ring can significantly influence the site of C-H activation. nih.govacs.org For instance, a methyl group at the 2-position can direct C-H activation to the 4-position. nih.govacs.org

Chalcogenation:

C-H chalcogenation involves the introduction of a sulfur, selenium, or tellurium moiety onto the quinoline core. This can be achieved through various methods, including metal-catalyzed and metal-free approaches. Copper-mediated C-H bond chalcogenation of 8-aminoquinoline (B160924) scaffolds at the C5 position has been reported. acs.org Metal-free protocols for the regioselective C-5 chalcogenation of 8-aminoquinolines have also been developed, offering an environmentally friendly alternative. nih.gov Palladium-catalyzed intermolecular C-H chalcogenation of various arenes, including quinoline derivatives, with disulfides and diselenides provides a convenient route to thio- and selenoethers. nih.gov

Applications of Borrowing Hydrogen in Amine Alkylation

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology represents a green and atom-economical approach for the N-alkylation of amines using alcohols as alkylating agents. rsc.org This process avoids the use of stoichiometric and often toxic alkylating agents like alkyl halides. The catalytic cycle typically involves the dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the in-situ generated hydrogen. nih.gov

This strategy has been successfully applied to the N-alkylation of aminoquinolines. rsc.orgbohrium.comnih.gov Various catalytic systems, including those based on nickel, have been shown to be effective for the mono-N-alkylation of (hetero)aromatic amines with alcohols. acs.org For example, a cadmium-containing coordination polymer has demonstrated high catalytic activity for the N-alkylation of 2-aminoquinoline (B145021) and 8-aminoquinoline with primary alcohols, affording excellent yields. rsc.orgbohrium.comnih.gov

Table 2: Catalytic Systems for Borrowing Hydrogen Amine Alkylation

| Catalyst | Substrates | Alkylating Agent | Key Features | Reference |

|---|---|---|---|---|

| Cd-containing coordination polymer | 2-aminoquinoline, 8-aminoquinoline | Primary alcohols | Recyclable, high yields (up to 95%) | rsc.orgbohrium.comnih.gov |

| [(PPh3)2NiCl2] | (Hetero)aromatic amines | Alcohols | Low catalyst loading, short reaction time | acs.org |

Advanced Spectroscopic Characterization Techniques for 8 Methoxyquinolin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

High-resolution ¹H and ¹³C NMR are fundamental for the initial structural verification of 8-Methoxyquinolin-2-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the methoxy (B1213986) group protons, and the amine group protons. Based on data from similar quinoline derivatives, the methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. rsc.org The protons of the amino group (-NH₂) would likely present as a broad singlet, the chemical shift of which can be variable (δ 5.0-6.0 ppm) and is dependent on solvent and concentration. rsc.org The aromatic protons on the bicyclic quinoline system would resonate in the downfield region, approximately between δ 6.5 and 8.5 ppm, with their specific shifts and coupling patterns (doublets, triplets, or doublets of doublets) determined by their position on the ring and their coupling with adjacent protons. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. In this compound, the carbon of the methoxy group is expected at approximately δ 55-56 ppm. rsc.org The carbons of the quinoline ring will appear in the aromatic region (δ 95-160 ppm). The carbons directly bonded to the electronegative nitrogen and oxygen atoms (C2 and C8) are particularly deshielded and would appear further downfield within this range. For example, in the related compound 6-methoxyquinolin-8-amine, the carbon attached to the methoxy group (C6) appears at δ 159.4 ppm, while the carbon attached to the amino group (C8) is at δ 145.4 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous quinoline derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | - | ~158 |

| H3 | ~6.7 (d) | ~112 |

| H4 | ~7.8 (d) | ~138 |

| H5 | ~7.2 (t) | ~118 |

| H6 | ~7.0 (d) | ~128 |

| H7 | ~7.4 (d) | ~110 |

| H8 | - | ~155 |

| H9 | - | ~147 |

| H10 | - | ~125 |

| -NH₂ | ~5.5 (br s) | - |

| -OCH₃ | ~3.9 (s) | ~56 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the neighboring aromatic protons (e.g., H3 with H4, H5 with H6, and H6 with H7), which is essential for piecing together the spin systems within the quinoline rings. youtube.com

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates protons with the carbon atoms to which they are directly attached. nih.govcolumbia.edu This allows for the direct assignment of carbon resonances based on the already assigned proton signals. For instance, the proton signal at ~3.9 ppm would show a cross-peak with the carbon signal at ~56 ppm, confirming their assignment to the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). columbia.eduustc.edu.cn HMBC is critical for confirming the placement of substituents on the quinoline ring. For example, a key correlation would be observed between the methoxy protons (-OCH₃) and the C8 carbon, confirming the position of the methoxy group. Similarly, correlations from the H3 and H4 protons to the C2 carbon would help confirm the location of the amino group.

Table 2: Expected Key HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) (2-3 bonds away) | Significance |

| -OCH₃ (H) | C8 | Confirms attachment of methoxy group at position 8 |

| H7 | C5, C8, C9 | Confirms connectivity in the benzene (B151609) ring portion |

| H5 | C7, C9, C4 | Confirms connectivity between the two rings |

| H3 | C2, C4, C10 | Confirms connectivity in the pyridine (B92270) ring portion |

| -NH₂ (H) | C2, C3 | May be observable, confirming attachment at position 2 |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. nih.govkastamonu.edu.trnih.gov For this compound (C₁₀H₁₀N₂O), the monoisotopic mass is 174.07932 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition. acs.org

The fragmentation pattern in electron ionization (EI) mass spectrometry provides a fingerprint of the molecule. For aromatic amines, the molecular ion peak (M⁺˙) is typically intense. future4200.com The fragmentation of this compound would likely involve characteristic losses:

Loss of a methyl radical (•CH₃): from the methoxy group, leading to an ion at m/z 159.

Loss of formaldehyde (B43269) (CH₂O): from the methoxy group via rearrangement, resulting in an ion at m/z 144.

Loss of hydrogen cyanide (HCN): from the pyridine ring, a common fragmentation for quinolines, leading to an ion at m/z 147.

Analysis of the related isomer 6-methoxy-8-quinolinamine shows major fragment ions at m/z 174 (M⁺˙), 145, and 131, suggesting losses related to the methoxy and amino functionalities. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Calculated m/z |

| [M+H]⁺ | 175.08660 |

| [M+Na]⁺ | 197.06854 |

| [M+K]⁺ | 213.04248 |

| [M-H]⁻ | 173.07204 |

Data sourced from predicted values. uni.lu

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. rsc.org

N-H Stretching: As a primary amine, it will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C=C and C=N Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-O Stretching: The strong C-O stretching band for an aryl ether is characteristic and appears in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

N-H Wagging: A broad band due to N-H wagging for primary amines can be seen in the 665-910 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, providing complementary data to IR. It would be effective for analyzing the vibrations of the quinoline ring skeleton. bohrium.com

Table 4: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methoxy Group (-OCH₃) | 2850 - 2960 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C=C and C=N Aromatic Stretch | Quinoline Ring | 1400 - 1600 |

| Asymmetric C-O-C Stretch | Aryl Ether | 1200 - 1275 |

| N-H Wag | Primary Amine (-NH₂) | 665 - 910 (broad) |

Photoemission Spectroscopy for Electronic Structure and Core-Level Binding Energies

Photoemission spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. kastamonu.edu.trnih.gov

In the XPS analysis of this compound, core-level spectra for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) would be recorded. The binding energy of a core electron is sensitive to the chemical environment of the atom. cnr.itresearchgate.net

C 1s Spectrum: The C 1s spectrum would be complex and could be deconvoluted into several components. Carbons bonded to the electronegative oxygen (C8) and nitrogen (C2) atoms would be shifted to higher binding energies compared to the carbons bonded only to other carbons or hydrogen. For instance, studies on 4-aminoquinoline (B48711) show the carbon attached to the amino group (C4) has a higher binding energy than other aromatic carbons. cnr.it

N 1s Spectrum: The N 1s spectrum would show a primary peak corresponding to the amine nitrogen (-NH₂). Its binding energy would provide insight into the electronic environment of the nitrogen atom within the quinoline system.

O 1s Spectrum: The O 1s spectrum would show a single peak corresponding to the oxygen atom in the methoxy group (-OCH₃).

By analyzing these binding energies, researchers can gain a deeper understanding of the electronic structure and charge distribution within the this compound molecule. researchgate.netbohrium.com

Computational and Theoretical Investigations of 8 Methoxyquinolin 2 Amine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic landscape of molecules. For 8-Methoxyquinolin-2-amine, these methods offer a precise understanding of its geometry and energetic characteristics.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the geometry of molecules like this compound to their lowest energy state, thus predicting stable conformations. wolfram.comvasp.at DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately determine bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netnih.govmdpi.com

The geometry optimization process involves finding the minimum on the potential energy surface of the molecule. For this compound, this would involve the precise arrangement of its quinoline (B57606) core, methoxy (B1213986) group at the C8 position, and amine group at the C2 position. The resulting optimized structure provides a static but insightful picture of the molecule's preferred conformation.

Below is an illustrative data table of what a DFT calculation for the optimized geometry of this compound might yield. The values are representative of typical bond lengths and angles found in similar quinoline derivatives. nih.govresearchgate.netmdpi.comresearchgate.net

Table 1: Representative Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C2-N(amine) | 1.37 |

| C8-O(methoxy) | 1.36 | |

| O(methoxy)-C(methyl) | 1.43 | |

| N1-C2 | 1.32 | |

| C7-C8 | 1.41 | |

| **Bond Angles (°) ** | N1-C2-N(amine) | 121.5 |

| C7-C8-O(methoxy) | 119.8 | |

| C8-O(methoxy)-C(methyl) | 117.5 | |

| Dihedral Angles (°) | C7-C8-O(methoxy)-C(methyl) | 2.5 |

| C3-C2-N(amine)-H | 180.0 |

Beyond DFT, other quantum chemical methods are employed in the study of quinoline derivatives. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of experimental data. researchgate.netresearchgate.net While computationally more demanding than DFT, they provide a fundamental benchmark for electronic structure calculations.

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. researchgate.net These methodologies are particularly useful for screening large numbers of molecules or for studying very large systems where more rigorous methods would be computationally prohibitive. For quinoline derivatives, these methods can be used to explore trends in electronic properties across a series of related compounds.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.roirjweb.com The energies and distributions of these orbitals are critical in predicting how a molecule will interact with other species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. irjweb.comlibretexts.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro

For this compound, the electron-donating amine and methoxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing quinoline ring system influences the LUMO energy. DFT calculations can provide precise energy values for these orbitals. researchgate.netchalcogen.roirjweb.comniscpr.res.in

Table 2: Representative Calculated FMO Properties for this compound

| Property | Calculated Value (eV) (B3LYP/6-311+G(d,p)) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

The distribution of the HOMO and LUMO across the molecule is also significant. In this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the amine and methoxy groups and the benzene (B151609) moiety of the quinoline ring. The LUMO, in contrast, would be expected to be distributed more over the electron-deficient pyridine (B92270) moiety of the quinoline ring.

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution within a molecule. wolfram.comwalisongo.ac.id It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. wolfram.comresearchgate.net

For this compound, an MESP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, highlighting these as sites for potential electrophilic interaction. The hydrogen atoms of the amine group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

In addition to MESP, Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. niscpr.res.inwikipedia.orgnih.govchemrxiv.org This provides quantitative data on the electron distribution and can help in understanding the molecule's dipole moment and reactivity.

Table 3: Representative Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Calculated Charge (e) (B3LYP/6-311+G(d,p)) |

|---|---|

| N1 (quinoline) | -0.65 |

| N (amine) | -0.85 |

| O (methoxy) | -0.60 |

| C2 | +0.45 |

| C8 | +0.30 |

| H (amine) | +0.40 |

Crystallographic Studies and Computational Validation

A powerful approach in modern chemistry is the combination of experimental crystallographic data with computational validation. researchgate.netresearchgate.net The geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from X-ray diffraction can be compared with those calculated using DFT. mdpi.comresearchgate.netmdpi.com A close agreement between the experimental and calculated values serves to validate the computational model, confirming that the chosen level of theory accurately describes the molecular structure. researchgate.net Any significant discrepancies can point to the influence of intermolecular interactions in the crystal lattice that are not present in the gas-phase calculations. This comparative analysis strengthens the confidence in the theoretical predictions for properties that are not directly accessible through experiment. mdpi.com

Single Crystal X-ray Diffraction and its Correlation with Theoretical Models

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the geometric parameters of molecules like this compound. These theoretical models can then be correlated with experimental X-ray data from analogous structures to assess the accuracy of the computational methods. The comparison of bond lengths, bond angles, and torsion angles between the calculated and experimentally determined structures helps in understanding the electronic and steric effects of substituents on the quinoline core.

A relevant example is the crystal structure of human Apoptosis-Inducing Factor (AIF) in complex with 8-methoxyquinolin-4-amine, a positional isomer of the title compound. rcsb.org This structure, resolved at 2.25 Å, provides precise coordinates of the ligand within a biological target, offering a valuable reference for validating docking poses and understanding intermolecular interactions. rcsb.org

Table 1: Crystallographic Data for a Related Methoxyquinoline Derivative

| Parameter | (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine |

| Molecular Formula | C25H20ClN3O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.060 (3) |

| b (Å) | 8.8231 (15) |

| c (Å) | 15.332 (3) |

| β (°) | 93.344 (3) |

| V (ų) | 2033.9 (6) |

| Z | 4 |

| Data Source | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on the crystal structures of related quinoline derivatives to understand the nature and extent of interactions such as hydrogen bonds and π-π stacking.

For the crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, the analysis would reveal the key intermolecular contacts that stabilize the crystal packing. In this particular structure, molecules are linked by C—H···π and π—π interactions, with centroid-centroid distances ranging from 3.635 (2) to 3.739 (2) Å, forming a three-dimensional network. researchgate.net

The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the presence of the amino and methoxy groups would be expected to result in significant N-H···N, N-H···O, and C-H···O hydrogen bonding, in addition to π-π stacking interactions involving the quinoline ring system.

Molecular Modeling and Docking Studies for Predictive Chemical Interactions

Molecular modeling and docking studies are crucial for predicting the binding affinity and mode of interaction of this compound and its derivatives with biological targets. These studies are instrumental in drug discovery, helping to identify potential protein targets and to optimize ligand structures for enhanced binding.

Docking studies on quinoline derivatives have been performed against various targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. For example, docking studies of quinoline derivatives into the colchicine (B1669291) binding site of tubulin have been conducted to evaluate their potential as anticancer agents. semanticscholar.org In one such study, a 2-chloro-6-methoxyquinoline (B88731) moiety was shown to occupy a hydrophobic pocket, forming interactions with residues like Leu255, Cys241, and Leu248. nih.gov

The binding mode of a compound is assessed by its docking score, which estimates the binding free energy, and by visual inspection of the ligand-protein interactions. Key interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. In the case of this compound, the amino group can act as a hydrogen bond donor, while the methoxy group can act as a hydrogen bond acceptor. The quinoline ring system can participate in hydrophobic and π-π stacking interactions.

A docking study of a pyrimidine-quinolone hybrid into the active site of human lactate (B86563) dehydrogenase (hLDHA) provides another example of the application of this technique. nih.gov The study identified key amino acid residues involved in binding, such as Arg168, Asn137, and His192. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Quinoline Systems

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline systems, QSAR models have been developed to predict various activities, including anticancer and antimicrobial effects.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, physicochemical, or quantum chemical in nature. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity.

A QSAR study on phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors utilized descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO) to model their anti-proliferative activity. ontosight.ai The resulting MLR model showed good predictive performance with a coefficient of determination (R²) of 0.865. ontosight.ai

Another QSAR study on quinoline derivatives focused on their antibacterial activity, identifying molecular geometry and electron-acceptor properties as key determinants of their efficacy. rcsb.org The models derived from such studies can be used to predict the activity of new, unsynthesized quinoline derivatives, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Common Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Number of Rings | Basic structural information |

| Topological | Connectivity Indices, Shape Indices | Describes molecular branching and shape |

| Physicochemical | LogP, Molar Refractivity, Polarizability | Relates to solubility, transport, and binding |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Describes electronic properties and reactivity |

| Data Source | rcsb.orgontosight.ai |

Coordination Chemistry and Ligand Applications of 8 Methoxyquinolin 2 Amine

Design and Synthesis of 8-Methoxyquinolin-2-amine-derived Ligands

The design of ligands derived from this compound focuses on creating multidentate systems that can effectively chelate metal ions. The primary amine at the 2-position is a key functional group that allows for the straightforward synthesis of more complex ligand architectures. The methoxy (B1213986) group at the 8-position, while not typically a primary coordination site, influences the electronic properties and steric environment of the resulting ligand and its metal complexes.

Schiff bases are a prominent class of ligands derived from this compound. These are typically synthesized through the condensation reaction of the primary amine group of this compound with an aldehyde or ketone. This reaction, often carried out under reflux in a solvent such as ethanol (B145695) or methanol, results in the formation of an azomethine or imine group (-C=N-), which provides an additional coordination site.

The general synthetic route involves mixing equimolar amounts of this compound and a suitable carbonyl compound. upm.edu.my For instance, the reaction with salicylaldehyde (B1680747) or its derivatives introduces a hydroxyl group ortho to the newly formed imine bond. This creates a classic tridentate ligand system where the metal ion can be coordinated by the quinoline (B57606) nitrogen, the imine nitrogen, and the deprotonated hydroxyl oxygen. upm.edu.myglobalresearchonline.net The synthesis of Schiff bases from the related 8-aminoquinoline (B160924) with various aldehydes like 2-hydroxy-5-nitrobenzaldehyde (B32719) proceeds by refluxing the reactants in absolute ethanol. thieme-connect.com Similarly, reacting 8-aminoquinoline with 2,6-pyridinedicarboxaldehyde (B58191) can yield multidentate ligands capable of forming polynuclear complexes. researchgate.net These established methods are directly applicable to the synthesis of Schiff base ligands from this compound.

Formation and Characterization of Metal Complexes with Quinoline Ligands

The Schiff base ligands derived from quinoline amines readily form complexes with a variety of transition metals. The formation typically involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent, often the same one used for the ligand synthesis. nih.gov The reaction of a Schiff base derived from 8-aminoquinoline and 2-hydroxy-5-nitrobenzaldehyde with metal(II) acetates of copper and zinc resulted in cationic complexes, while reaction with cobalt and nickel acetates yielded neutral complexes. thieme-connect.com

Characterization of these newly formed metal complexes is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. nih.govresearchgate.net

Molar Conductivity: Measurements in solvents like DMF can determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are part of the coordination sphere. thieme-connect.comresearchgate.net

Infrared (IR) Spectroscopy: This technique is vital for confirming the coordination of the ligand to the metal. A key indicator is the shift in the frequency of the azomethine (-C=N-) stretching vibration upon complexation. nih.govresearchgate.net The disappearance or shift of the phenolic O-H band also confirms coordination via the hydroxyl group. nih.gov

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can help in deducing the coordination geometry around the metal ion. thieme-connect.com

Magnetic Susceptibility: These measurements help determine the magnetic moment of the complex, which is indicative of the number of unpaired electrons and thus the oxidation state and geometry of the metal center. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), NMR spectroscopy provides detailed information about the ligand's structure in the complex. thieme-connect.com

Thermal Analysis (TGA/DTG): Thermogravimetric analysis can reveal the presence of coordinated or lattice solvent molecules (like water) and provides information on the thermal stability of the complex. thieme-connect.com

| Complex Type | Metal Ion | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|

| Quinoline Schiff Base | Co(II), Ni(II) | IR Spectroscopy | Shift of ν(C=N) band to lower frequency, indicating coordination of azomethine nitrogen. | researchgate.net |

| 8-Aminoquinoline Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) | Molar Conductivity | Low conductivity values suggested non-electrolytic nature for Co(II) and Ni(II) complexes. | thieme-connect.com |

| 6-Methoxyquinoline Schiff Base | Cd(II), Cu(II) | Elemental Analysis | Established a 1:1 metal-to-ligand ratio. | nih.gov |

| 8-Aminoquinoline Schiff Base | Pd(II) | ¹H NMR Spectroscopy | Shift in proton signals of the ligand upon complexation confirmed coordination. | thieme-connect.com |

| 8-Aminoquinoline Schiff Base | Ni(II) | Thermal Analysis (TGA) | Mass loss at 130–300 °C corresponded to the removal of two coordinated water molecules. | thieme-connect.com |

Investigating Metal-Ligand Binding Modes and Stereochemistry

The way a ligand binds to a metal (binding mode) and the resulting three-dimensional arrangement (stereochemistry) are fundamental aspects of coordination chemistry. For Schiff base ligands derived from this compound, coordination typically occurs in a bidentate or tridentate fashion. The quinoline nitrogen and the imine nitrogen act as donor atoms. If the aldehyde precursor contained a hydroxyl group, the deprotonated oxygen also coordinates to the metal center. thieme-connect.comnih.gov

The stereochemistry of the resulting complexes is diverse and depends on the metal ion, the specific ligand structure, and the reaction conditions. Common geometries include octahedral, square planar, and tetrahedral. thieme-connect.com

Octahedral geometry is often observed for Co(II) and Ni(II) complexes, where two tridentate ligands and sometimes additional water molecules coordinate to the metal center, resulting in a formula like [M(L)₂(H₂O)₂]. thieme-connect.com

Square planar geometry is common for Pd(II) and Cu(II) complexes.

Tetrahedral geometry is often proposed for some Zn(II) complexes. acs.org

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths and angles. For example, analysis of related quinoline-based Schiff base complexes has confirmed the coordination environment. In a nickel complex with a ligand derived from 8-aminoquinoline, X-ray analysis could confirm a distorted octahedral geometry, with specific Ni-N and Ni-O bond lengths measured at approximately 1.79-1.85 Å. thieme-connect.com Similarly, X-ray analysis of copper(II) and zinc(II) complexes with Schiff bases from 2-carbaldehyde-8-hydroxyquinoline has provided detailed structural data, showing dinuclear structures for some copper complexes. researchgate.net

| Ligand Source | Metal Ion | Proposed/Determined Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | Ni(II) | Distorted Octahedral | Two tridentate ligands and two water molecules coordinated to Ni(II). N-Ni-O bond angles of 92.32° and 85.02°. | thieme-connect.com |

| 8-Aminoquinoline | Pd(II) | Square Planar | The ligand coordinates without deprotonation of the hydroxyl group, forming a neutral complex [Pd(HL)Cl₂]. | thieme-connect.com |

| 2-Aminophenol | Cu(II), Ni(II) | Square Planar | Tridentate N,N,O-donor ligand coordination. | acs.org |

| 2-carbaldehyde-8-hydroxyquinoline | Cu(II) | Distorted Square Pyramidal | Forms a dinuclear complex with a Cu-Cu distance of 3.146 Å. | researchgate.net |

| 2-carbaldehyde-8-hydroxyquinoline | Zn(II) | Distorted Trigonal Bipyramidal | Mononuclear complex with the general formula Zn(L)₂. | researchgate.netd-nb.info |

Catalytic Applications of this compound Metal Complexes

Transition metal complexes derived from Schiff base ligands are widely recognized for their catalytic activity in a range of organic transformations. nih.govresearchgate.net The metal center acts as a Lewis acid, activating substrates, while the ligand framework can be tuned to influence the catalyst's stability, solubility, and stereoselectivity. globalresearchonline.net

While the broader class of quinoline-based Schiff base complexes has shown significant promise in catalysis, specific research into the catalytic applications of complexes derived directly from this compound is not extensively documented in the current literature. However, the known activities of closely related complexes provide a strong indication of their potential. For instance, palladium(II) complexes of Schiff bases are effective catalysts for C-C cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. researchgate.net Ruthenium(II) Schiff base complexes have been used for the synthesis of quinolines via acceptorless dehydrogenative coupling. chemrxiv.org Furthermore, chiral quinoline-containing ligands are employed in various asymmetric catalysis reactions, including alkylations and cyclopropanations, highlighting the importance of the quinoline scaffold in developing stereoselective catalysts. thieme-connect.comresearchgate.net Given these precedents, it is highly probable that metal complexes of this compound derivatives could function as effective catalysts for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. upm.edu.myglobalresearchonline.net Further research is needed to explore and characterize these specific catalytic applications.

Advanced Research Applications and Future Directions for 8 Methoxyquinolin 2 Amine Chemistry

Integration of Quinoline (B57606) Derivatives in Advanced Materials Science

The inherent photophysical and electronic characteristics of the quinoline core make it a prime candidate for integration into advanced materials. The ability to functionalize the quinoline ring allows for fine-tuning of properties to suit specific applications in electronics and optics.

Quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) and its metal complexes like tris(8-hydroxyquinoline)aluminum (Alq3), have been extensively studied for their role in organic electronic devices. nih.govscispace.com These compounds serve as electron carriers in organic light-emitting diodes (OLEDs) and as buffer layers in organic solar cells (OSCs). nih.govresearchgate.netmdpi.com The function of a buffer layer is critical, as it can help obstruct the permeation of oxygen and moisture into the photoactive layer, thereby enhancing the stability and lifetime of the device. researchgate.net

While direct applications of 8-Methoxyquinolin-2-amine in photovoltaic devices are still an emerging area of research, its structural features suggest significant potential. The electron-donating nature of the amino and methoxy (B1213986) groups can be expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. This tunability is crucial for achieving efficient charge transfer at the interfaces between different layers in an organic solar cell. By modifying the quinoline core with such substituents, it is possible to engineer molecules with tailored energy levels to match those of donor and acceptor materials, thereby optimizing device performance. researchgate.netnih.gov The development of novel non-fullerene acceptors often relies on such molecular engineering principles, highlighting a promising avenue for the application of this compound derivatives. nih.gov

The development of advanced materials is increasingly focused on the creation of nanomaterials and mesostructures with precisely controlled properties. Quinoline derivatives are attractive building blocks for such materials due to their distinct optical behaviors, particularly their fluorescence. nih.gov 8-hydroxyquinoline, for instance, is weakly fluorescent on its own but forms highly fluorescent chelate complexes with a variety of metal ions. scispace.com This fluorescence enhancement is attributed to increased molecular rigidity and the blocking of non-radiative decay pathways upon metal binding. ou.ac.lk

This chelation-driven enhancement of fluorescence provides a powerful mechanism for designing responsive materials. Derivatives of this compound could be incorporated into larger systems, such as metal-organic frameworks (MOFs) or polymers, to create materials whose optical and electronic properties can be switched by the presence of specific analytes. The amino and methoxy groups on the this compound scaffold offer handles for further chemical modification, allowing for covalent integration into larger supramolecular structures or nanomaterials, paving the way for the development of novel sensors, optical switches, and responsive electronic components.

Development of Novel Synthetic Methodologies Applicable to this compound

The synthesis of specifically substituted quinolines is crucial for exploring their applications. While classical methods like the Skraup reaction are effective for some isomers, such as 6-methoxyquinolin-8-amine, they are not always suitable for producing specific substitution patterns like that of this compound. mdpi.com

A targeted synthetic route for this compound has been described, which involves the nucleophilic substitution of a chloro group. prepchem.com The synthesis starts with 8-amino-2-chloroquinoline, which is reacted with sodium methylate in a solvent like dimethylformamide (DMF). The methoxide (B1231860) ion displaces the chloride at the 2-position to afford the desired this compound. prepchem.com This method provides a direct and efficient pathway to the target compound.

Reaction Scheme: Synthesis of this compound

[8-amino-2-chloroquinoline] + NaOCH3 --(DMF)--> [this compound] + NaCl

Modern synthetic chemistry is increasingly leveraging high-throughput screening (HTS) techniques to rapidly optimize reaction conditions. scienceintheclassroom.orgeurofins.com This approach, which has been successfully applied to related heterocyclic systems like quinoxalines, uses automated platforms to perform a large number of experiments in parallel on a microgram scale. nih.govnih.govresearchgate.net By varying catalysts, solvents, bases, and temperature, an optimal set of conditions can be identified quickly, using minimal amounts of precious starting material. scienceintheclassroom.org Applying such HTS methodologies to the synthesis of this compound and its derivatives could accelerate the discovery of new, more efficient synthetic routes and facilitate the creation of libraries of related compounds for further research.

Computational Design and High-Throughput Screening in Quinoline-Based Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules before they are synthesized. nih.gov For quinoline derivatives, DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and key electronic properties such as the HOMO-LUMO energy gap. researchgate.netmdpi.comresearchgate.net This energy gap is a critical parameter for electronic materials, as it relates to the molecule's conductivity and its absorption of light. researchgate.net

These computational approaches allow researchers to perform in silico screening of large virtual libraries of this compound derivatives. By systematically modifying the core structure with different functional groups, it is possible to predict how these changes will affect the molecule's electronic and optical properties. For example, DFT can be used to model the effects of adding electron-withdrawing or electron-donating groups, providing insight into how to tune the HOMO and LUMO levels for applications in organic solar cells. nih.gov This computational pre-screening saves significant time and resources by identifying the most promising candidates for laboratory synthesis and testing. Coupling these computational models with high-throughput synthesis and characterization creates a powerful workflow for the accelerated discovery of new functional materials based on the this compound scaffold.

Exploration of this compound as a Chemical Probe in Complex Systems

The ability of the quinoline nucleus to interact with metal ions, often resulting in a change in fluorescence, makes it an excellent platform for developing chemical probes. nanobioletters.com 8-aminoquinoline (B160924) and its derivatives have been extensively developed as fluorescent sensors, showing high selectivity and sensitivity for various metal ions, most notably zinc (II) (Zn²⁺). nih.govresearchgate.netresearchgate.net

The mechanism behind this sensing capability often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). nih.gov In a typical "turn-on" sensor, the fluorescence of the quinoline fluorophore is initially quenched. Upon binding to a target metal ion, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity. nih.gov For example, a Green Fluorescent Protein (GFP)-inspired sensor incorporating an 8-methoxyquinoline (B1362559) moiety was developed for the detection of Zn²⁺, demonstrating a 37-fold enhancement in fluorescence upon binding. researchgate.net

Given this precedent, this compound represents a highly promising core structure for the design of novel chemical probes. The 2-amino group provides a convenient site for derivatization, allowing for the attachment of specific receptor units to target other ions or molecules of interest. The combination of the methoxy and amino groups on the quinoline ring can be expected to influence the photophysical properties, potentially leading to sensors with improved brightness, sensitivity, and selectivity.

The table below summarizes the performance of several quinoline-based fluorescent probes, illustrating the potential of this class of compounds in chemical sensing.

| Probe Derivative | Target Analyte | Key Performance Characteristic | Sensing Mechanism | Reference |

|---|---|---|---|---|

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zn²⁺ | Widely used fluorophore for zinc in biological samples. | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |

| GFP-inspired 8-methoxyquinoline derivative | Zn²⁺ | 37-fold fluorescence enhancement; high two-photon cross-section. | Photoinduced Electron Transfer (PeT) | researchgate.net |

| 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ) | Pb²⁺ and Al³⁺ | 10-fold fluorescence enhancement for Pb²⁺; 5-fold for Al³⁺. | Prevention of Photoinduced Electron Transfer (PET) | nih.gov |

| Generic 8-amidoquinoline derivatives | Zn²⁺ | Good selectivity and biocompatibility for biological applications. | Intramolecular Charge Transfer (ICT) | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Methoxyquinolin-2-amine, and how can intermediates be characterized?

- Methodological Answer : A common approach involves alkylation and methoxylation of quinoline precursors. For example, 8-quinolinol derivatives can be methylated using dimethyl sulfate to introduce the methoxy group, followed by selective amination at the 2-position using ammonia or alkylamine reagents under controlled conditions . Characterization of intermediates (e.g., 8-methoxyquinoline) requires techniques like HPLC (≥95% purity) and NMR to confirm regioselectivity. Melting points (e.g., 56–58°C for related analogs) and mass spectrometry (e.g., F.W. 158.2) can further validate structural integrity .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Stability tests via TLC or HPLC over 48 hours under varying pH (4–10) and temperatures (25–60°C) are recommended to identify degradation products. Avoid aqueous solvents unless buffered, as amines are prone to protonation or side reactions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use - and -NMR to verify methoxy (-OCH) and amine (-NH) substituents. Key NMR signals include a singlet for -OCH (~δ 3.9 ppm) and broad peaks for -NH (~δ 5.5–6.5 ppm). IR spectroscopy can confirm N-H stretching (3200–3400 cm) and C-O-C vibrations (1250–1050 cm). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] with <2 ppm error .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For example, amine protons may exchange with DO, altering peak integration. Use deuterated solvents (e.g., DMSO-d) and heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals. X-ray crystallography (as in ) provides definitive structural confirmation by resolving bond angles and hydrogen bonding networks .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts like 8-methoxyquinolin-4-amine (see , Entry 31) may form due to competing amination pathways. Optimize reaction conditions:

- Temperature : Lower temperatures (0–5°C) reduce kinetic side reactions.

- Catalysts : Use Pd/C or CuI to enhance regioselectivity at the 2-position.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions. Monitor progress via LC-MS to isolate the desired product early .

Q. How does this compound compare to its analogs in CO capture or catalytic applications?

- Methodological Answer : Heterocyclic amines like this compound exhibit superior CO absorption kinetics due to electron-donating methoxy groups enhancing nucleophilicity. Compare absorption capacities (mmol CO/g solvent) and regeneration energy (kJ/mol) using gravimetric analysis or FTIR. For catalytic studies (e.g., ligand design), cyclic voltammetry can assess redox activity, while DFT calculations model electronic effects .

Q. What protocols ensure safe handling of this compound in pharmacological studies?

- Methodological Answer : Follow OSHA/NIOSH guidelines for amine handling:

- PPE : Nitrile gloves, lab coats, and N95 masks to prevent inhalation.

- Waste disposal : Neutralize acidic/basic residues before transferring to hazardous waste containers.

- Toxicity screening : Perform Ames tests (bacterial mutagenicity) and cytotoxicity assays (IC in HEK293 cells) prior to in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.